molecular formula C9H14BrN3O2 B13486752 Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate

Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate

Cat. No.: B13486752
M. Wt: 276.13 g/mol
InChI Key: BGKBOAZJUFAOAT-UHFFFAOYSA-N
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Description

Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate is a heterocyclic compound that contains a pyrazole ring substituted with an amino group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate typically involves the cyclocondensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid, and the reaction is usually carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides .

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrogen-substituted derivatives, and various substituted pyrazoles .

Scientific Research Applications

Chemistry

In chemistry, Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in inhibiting certain enzymes involved in disease pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and bromine atom play crucial roles in binding to these targets and modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 3-amino-4-chloropyrazole and 3-amino-4-iodopyrazole. These compounds share structural similarities but differ in their substituents, which can affect their reactivity and biological activity .

Uniqueness

Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate is unique due to the presence of the butyl ester group, which can influence its solubility and bioavailability. Additionally, the bromine atom provides distinct reactivity compared to other halogen-substituted pyrazoles .

Properties

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

IUPAC Name

butyl 2-(3-amino-4-bromopyrazol-1-yl)acetate

InChI

InChI=1S/C9H14BrN3O2/c1-2-3-4-15-8(14)6-13-5-7(10)9(11)12-13/h5H,2-4,6H2,1H3,(H2,11,12)

InChI Key

BGKBOAZJUFAOAT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CN1C=C(C(=N1)N)Br

Origin of Product

United States

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